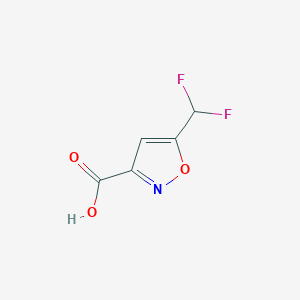

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

Vue d'ensemble

Description

“5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms.

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of a 1,3-dicarbonyl compound with a nitrile in the presence of a base, or the cyclization of a β-hydroxy amide1. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this specific compound.

Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid” would consist of an oxazole ring substituted at the 5-position with a difluoromethyl group and at the 3-position with a carboxylic acid group. The presence of the difluoromethyl group could potentially influence the compound’s electronic properties and reactivity.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this specific compound. However, oxazoles are known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid” would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar, and capable of forming hydrogen bonds. The difluoromethyl group could potentially influence the compound’s hydrophobicity and electronic properties.Applications De Recherche Scientifique

Summary of the Application

Difluoromethylation is a process used to functionalize diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Methods of Application

The process involves the use of a radical process to achieve difluoromethylation of heterocycles . The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .

Results or Outcomes

The process has been used to create difluoromethyl substituted scaffolds, which have significant biological and synthetic value .

2. Synthesis of Fungicidally Active Succinate Dehydrogenase Inhibitors

Summary of the Application

Difluoromethylated heterocyclic acid moieties have been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors .

Methods of Application

The synthesis routes developed rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The compounds carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .

Results or Outcomes

The synthesized inhibitors have shown biological activity against selected Ascomycete pathogens .

3. Late-stage Difluoromethylation

Summary of the Application

Late-stage difluoromethylation is a process that involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

4. Utilization of Fluoroform for Difluoromethylation in Continuous Flow

Methods of Application

This application involves a continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent .

Results or Outcomes

This method provides a more environmentally friendly approach to difluoromethylation .

5. Difluoromethylation of Alkenes

Summary of the Application

Difluoromethylation of alkenes is a process that involves the addition of a difluoromethyl group to an alkene . This reaction is used to synthesize difluoromethylated alkenes, which are useful in various fields of chemistry .

Methods of Application

The process involves the use of a difluoromethylation reagent and a catalyst to add the difluoromethyl group to the alkene . The reaction conditions can be adjusted to control the regioselectivity and stereoselectivity of the reaction .

Results or Outcomes

The process has been used to synthesize a variety of difluoromethylated alkenes . These compounds have been used in the synthesis of pharmaceuticals and agrochemicals .

6. Difluoromethylation of Aromatics

Summary of the Application

Difluoromethylation of aromatics is a process that involves the addition of a difluoromethyl group to an aromatic compound . This reaction is used to synthesize difluoromethylated aromatics, which are useful in various fields of chemistry .

Methods of Application

The process involves the use of a difluoromethylation reagent and a catalyst to add the difluoromethyl group to the aromatic compound . The reaction conditions can be adjusted to control the regioselectivity of the reaction .

Results or Outcomes

The process has been used to synthesize a variety of difluoromethylated aromatics . These compounds have been used in the synthesis of pharmaceuticals and agrochemicals .

Safety And Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Orientations Futures

The study and application of oxazole derivatives is a vibrant field of research due to their diverse biological activities. Future research on “5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its reactivity in various chemical reactions.

Please note that this is a general analysis based on the structure and similar compounds. For a comprehensive analysis of “5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid”, specific experimental data and literature would be needed.

Propriétés

IUPAC Name |

5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIBZKQKQUTVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid | |

CAS RN |

1785023-01-9 | |

| Record name | 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)

![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)

![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)